molecular formula C9H8ClF3S B13064488 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene

1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene

Cat. No.: B13064488
M. Wt: 240.67 g/mol
InChI Key: GBVYVHXGHJYGKY-UHFFFAOYSA-N
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Description

1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene is an organic compound with the molecular formula C9H8ClF3S. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a thioether linkage attached to a benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C9H8ClF3S

Molecular Weight

240.67 g/mol

IUPAC Name

1-(1-chloro-2,2,2-trifluoroethyl)sulfanyl-4-methylbenzene

InChI

InChI=1S/C9H8ClF3S/c1-6-2-4-7(5-3-6)14-8(10)9(11,12)13/h2-5,8H,1H3

InChI Key

GBVYVHXGHJYGKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene typically involves the reaction of 4-methylthiophenol with 1-chloro-2,2,2-trifluoroethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorinated Carbon

The chlorine atom adjacent to the trifluoromethyl group is highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the CF₃ group, which polarizes the C–Cl bond.

Reaction Type Nucleophile Conditions Product Yield
SN2 DisplacementAminesDMSO, CuBr, benzylamine, 110°C 1-[(1-Amino-2,2,2-trifluoroethyl)thio]-4-methylbenzene73–81%
Thiol ExchangeThiolsK₂CO₃, DMSO, 45°C Mixed thioethers (e.g., aryl trifluoroethyl sulfides)58–90%
Alkoxy SubstitutionAlkoxidesPolar aprotic solvents, 60–80°C1-[(1-Alkoxy-2,2,2-trifluoroethyl)thio]-4-methylbenzene derivativesN/A

Mechanistic Insights :

  • The reaction proceeds via a two-step process: (i) deprotonation of the nucleophile (e.g., benzylamine) to generate a stronger base, and (ii) nucleophilic attack at the electrophilic carbon, displacing chloride .

  • Copper catalysts (e.g., CuBr) enhance reactivity by stabilizing transition states in Ullmann-type couplings .

Oxidation of the Thioether Moiety

The sulfur atom in the thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)Acetic acid, 25°C1-[(1-Chloro-2,2,2-trifluoroethyl)sulfinyl]-4-methylbenzeneSulfoxide
mCPBADCM, 0°C → RT1-[(1-Chloro-2,2,2-trifluoroethyl)sulfonyl]-4-methylbenzeneSulfone

Key Observations :

  • Sulfoxide formation is favored under mild conditions (low temperature, stoichiometric H₂O₂).

  • Steric hindrance from the trifluoroethyl group slows over-oxidation to sulfones.

Electrophilic Aromatic Substitution (EAS)

The methyl-substituted benzene ring participates in EAS, though the electron-withdrawing thioether group deactivates the ring, directing incoming electrophiles to specific positions:

Electrophile Conditions Product Regioselectivity
HNO₃/H₂SO₄0–5°C1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methyl-3-nitrobenzeneMeta to thioether
Cl₂ (FeCl₃)DCM, RT1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methyl-2-chlorobenzeneOrtho/para

Substituent Effects :

  • The CF₃ group further deactivates the ring, reducing reaction rates compared to non-fluorinated analogues.

  • Methyl groups enhance para substitution despite the thioether’s meta-directing influence.

Dehydrohalogenation and Elimination

Under basic conditions, the compound undergoes elimination to form vinyl trifluoromethyl sulfides:

Base Conditions Product Byproduct
KOtBuTHF, reflux(Z)-1-(Trifluorovinylthio)-4-methylbenzeneKCl, H₂O
DBUDMF, 100°C(E)-1-(Trifluorovinylthio)-4-methylbenzeneHCl

Stereochemical Control :

  • Bulky bases (e.g., DBU) favor trans-elimination due to steric effects.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, though the thioether group may require protective measures:

Coupling Type Catalyst System Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C1-[(1-Aryl-2,2,2-trifluoroethyl)thio]-4-methylbenzene45–68%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C1-[(1-Amino-2,2,2-trifluoroethyl)thio]-4-methylbenzene52%

Challenges :

  • Competitive coordination of sulfur to palladium can deactivate the catalyst, necessitating ligand optimization.

Radical Reactions

The C–Cl bond undergoes homolytic cleavage under UV irradiation or in the presence of radical initiators:

Initiator Conditions Product Application
AIBNBenzene, 70°CTrifluoroethyl radical adducts with alkenesPolymer modification
UV Light (254 nm)CCl₄, RTChlorinated dimerization productsMaterial science

Mechanism :

  • Radical chain propagation involves chlorine abstraction to generate CF₃CH₂S- radicals, which react with alkenes or undergo recombination.

This compound’s versatility in nucleophilic substitution, oxidation, and coupling reactions makes it valuable in agrochemical and pharmaceutical synthesis. Further studies are needed to explore its catalytic asymmetric transformations and biological activity modulation .

Scientific Research Applications

Applications in Scientific Research

  • Pharmacological Studies
    • This compound has been utilized in pharmacological research due to its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for studying drug interactions and mechanisms of action in medicinal chemistry .
  • Proteomics Research
    • The compound is marketed for use in proteomics, particularly in studies focusing on protein labeling and tracking within biological systems. Its unique chemical properties facilitate the modification of proteins for analytical purposes .
  • Chemical Analysis
    • In analytical chemistry, this compound serves as a standard or reference material in chromatography and mass spectrometry due to its well-defined structure and stability under various conditions .
  • Environmental Chemistry
    • The compound's fluorinated nature makes it relevant in environmental studies examining the persistence and degradation of fluorinated organic compounds. It can be used to model the behavior of similar compounds in environmental systems .

Case Study 1: Pharmacological Potential

A study published in Nature Neuroscience investigated inhalational anesthetics and their effects on ion channels. Compounds like this compound were assessed for their ability to modulate potassium channels, highlighting their significance in anesthetic research .

Case Study 2: Proteomics Application

In proteomics research, the use of this compound for tagging proteins was demonstrated to enhance detection sensitivity in mass spectrometry analyses. Researchers found that modifications using this compound led to improved identification rates of low-abundance proteins .

Mechanism of Action

The mechanism by which 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, altering their activity by binding to active sites or modifying their structure. It can also affect cellular pathways by interacting with receptors or ion channels, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene, also known as this compound (CAS No. 284031-80-7), is a compound with a molecular formula of C9_9H8_8ClF3_3S and a molecular weight of 240.67 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its unique structural properties and potential biological activities.

The compound features a trifluoroethyl group, which contributes to its lipophilicity and potential interactions with biological membranes. The presence of chlorine and sulfur atoms also suggests possible reactivity in biological systems.

PropertyValue
Molecular FormulaC9_9H8_8ClF3_3S
Molecular Weight240.67 g/mol
Boiling PointNot specified
AppearanceColorless to pale yellow liquid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various thioether compounds, including derivatives of this compound. A study demonstrated that similar compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the trifluoroethyl group .

Cytotoxicity and Cancer Research

Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, a related thioether was shown to induce apoptosis in human cancer cells by activating caspase pathways. This suggests that this compound may possess similar properties worthy of further investigation .

Neurotoxicity Studies

Neurotoxicological assessments have been conducted on several chlorinated compounds, revealing that some can affect neurotransmitter systems. The potential neurotoxic effects of this compound should be explored given its chlorine content. Studies on related compounds indicate possible interference with ion channels or neurotransmitter release mechanisms .

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various thioether compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on MCF-7 breast cancer cells showed that exposure to thioether derivatives led to significant cell death. The study noted an increase in reactive oxygen species (ROS), indicating oxidative stress as a mechanism for cytotoxicity.

Q & A

Q. What mechanistic insights explain the reactivity of the chloro-trifluoroethylthio group in cross-coupling reactions?

The electron-withdrawing nature of the CF₃ and Cl substituents activates the thioether sulfur toward nucleophilic substitution or radical-mediated pathways. For example:

  • In SN2 reactions , the leaving group ability of the thiolate is enhanced by the electron-deficient environment, enabling alkylation or arylation.
  • Under photochemical conditions, the C-S bond undergoes homolytic cleavage, generating trifluoroethyl radicals that participate in C–H functionalization (e.g., cyclohexane insertion, as seen in related trifluoroethylidene systems) .

Computational studies (DFT) suggest that the transition state for sulfur substitution is stabilized by hyperconjugation between the σ*(C-S) orbital and the CF₃ group’s π-system .

Q. What strategies resolve contradictions in reported reaction yields for sulfur-containing analogs?

Discrepancies often arise from:

  • Trace Moisture : Hydrolysis of the chloro-trifluoroethyl group to CO₂/CF₃COOH can reduce yields. Use rigorously dried solvents and inert atmospheres.
  • Byproduct Formation : Competing elimination (e.g., HF release) occurs at elevated temperatures. Optimize reaction time and temperature via Design of Experiments (DoE) .
  • Analytical Interference : Fluorinated byproducts may co-elute in GC/MS. Employ orthogonal methods like ¹⁹F NMR for quantification .

Methodological Recommendations

  • Synthesis : Prioritize the Julia protocol for scalability and reproducibility .
  • Characterization : Combine HRMS with ¹⁹F NMR to confirm fluorinated intermediates.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict reaction pathways and transition states .

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